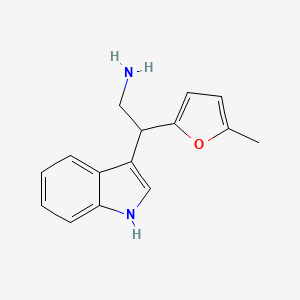

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-6-7-15(18-10)12(8-16)13-9-17-14-5-3-2-4-11(13)14/h2-7,9,12,17H,8,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCXHACKCXBIQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CN)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine typically involves the reaction between tryptamine and a furan derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between the amine group of tryptamine and the carboxyl group of the furan derivative . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen, using alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Indole oxides and furan oxides.

Reduction: Reduced indole derivatives.

Substitution: N-alkyl or N-acyl indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound is studied for its potential as a neurotransmitter analog. Indole derivatives are known to interact with serotonin receptors, making them of interest in neurological research .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, and anticancer properties, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) due to its electroluminescent properties. It is also studied for its potential use in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine involves its interaction with specific molecular targets. It is believed to bind to serotonin receptors in the brain, modulating neurotransmitter activity and influencing mood and behavior. Additionally, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Size: The 5-methylfuran group in the target compound introduces a planar, electron-rich heterocycle, contrasting with bulkier substituents like 5-ethylindole (Compound 2) or thiophene (). This may influence binding pocket compatibility in protein targets (e.g., HSP90) .

Biological Activity :

- HSP90 Binding : Tryptamine derivatives (Compounds 1–3) bind HSP90 via hydrogen bonds to GLU527 and TYR604, with substituents like nitro groups () enhancing affinity . The target compound’s furan group may alter these interactions due to steric hindrance.

- Antimicrobial Activity : Derivatives with thiazole () or thiourea () modifications exhibit antimicrobial properties, suggesting that the methylfuran group could be explored for similar applications.

Synthetic Utility :

- The target compound’s synthesis via Pictet–Spengler cyclization () contrasts with amide coupling () or thiourea formation () used for other analogs. Yields and reaction efficiency depend on substituent stability under acidic conditions .

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated Properties of Selected Derivatives

| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 2-(1H-Indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine | 256.32 | 2.1 | 2 (NH2, indole NH) | 3 (furan O, NH2) |

| Tryptamine hydrochloride | 196.66 | 1.8 | 2 | 2 |

| 2-(5-Methoxy-1-methylindol-3-yl)ethanamine | 218.29 | 2.5 | 1 (NH2) | 3 (methoxy O, NH2) |

| 2-(5-Fluoro-1-methylindol-3-yl)ethanamine | 192.24 | 2.3 | 1 | 2 |

Key Insights:

- Fluorine or methoxy substituents () further elevate logP, aligning with enhanced blood-brain barrier penetration observed in neuroactive compounds .

Biological Activity

2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine, also known by its CAS number 881044-99-1, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C13H14N2

- Molecular Weight : 198.26 g/mol

- SMILES Notation : CC1=CC=C(C=C1)C(N)C2=CNC3=C2C(=C(C=C3)C=C)C=C

This structure features an indole moiety linked to a furan ring, which is significant for its biological interactions.

Research indicates that compounds with indole and furan structures often exhibit diverse biological activities, including:

- Serotonergic Activity : Indole derivatives are known to interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Biological Activities

- Neuroprotective Effects : Some studies have indicated that similar compounds can protect neuronal cells from oxidative stress and apoptosis.

- Antitumor Activity : Investigations into related indole compounds have shown promise in inhibiting cancer cell proliferation, particularly in breast and lung cancers.

In Vitro Studies

A study conducted on related compounds demonstrated that indole derivatives could significantly reduce the viability of cancer cells in vitro. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 15.4 | Apoptosis induction |

| Compound B | A549 (lung cancer) | 12.3 | Cell cycle arrest |

While specific data for this compound is limited, these findings suggest potential similar effects.

In Vivo Studies

Animal models have been used to assess the anti-inflammatory properties of indole derivatives. In one study:

- Mice treated with an indole-based compound showed a significant reduction in TNF-alpha levels after exposure to inflammatory stimuli.

This suggests that this compound may also possess anti-inflammatory properties worth exploring further.

Q & A

What are the primary synthetic routes for 2-(1H-indol-3-yl)-2-(5-methylfuran-2-yl)ethanamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis typically involves coupling indole and methylfuran derivatives via nucleophilic substitution or condensation reactions. A common approach includes reacting 5-methylfuran-2-carbaldehyde with 2-(1H-indol-3-yl)ethanamine under reductive amination conditions (e.g., using NaBH₃CN or H₂/Pd-C). Solvent choice (e.g., ethanol, acetonitrile) and temperature (reflux vs. room temperature) critically impact yield and byproduct formation. For example, polar aprotic solvents like DMF may enhance reactivity but require rigorous purification steps .

Which analytical techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. H and C NMR can confirm the indole and furan substituents, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the aromatic regions. Purity is best assessed via HPLC with UV detection (λ = 280–300 nm for indole absorption). X-ray crystallography may be used for absolute configuration determination if crystalline derivatives are obtainable .

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Advanced Research Question

Systematic modifications to the indole (e.g., halogenation at position 5) or furan (e.g., methyl group substitution) can elucidate key pharmacophores. For example, fluorination at the indole 7-position (as in related compounds) enhances binding affinity to serotonin receptors . Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., cAMP accumulation for GPCR targets) can validate SAR hypotheses. Comparative studies with analogs like 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine highlight the role of electronic effects .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial vs. neuroactive effects) may arise from assay conditions (e.g., cell line variability, concentration ranges). Orthogonal validation methods are critical:

- For receptor binding: Radioligand displacement assays (e.g., H-5-HT for serotonin receptors) .

- For cytotoxicity: MTT assays across multiple cell lines with positive controls (e.g., doxorubicin) .

- Reproducibility checks: Independent synthesis batches and blinded experimental replicates .

What mechanistic insights exist for its interaction with neurological targets?

Advanced Research Question

The compound’s indole moiety suggests affinity for serotonin (5-HT) receptors, particularly 5-HT₂A/2C, due to structural similarity to tryptamine derivatives . Mechanistic studies using calcium flux assays or β-arrestin recruitment (e.g., TRUPATH platform) can quantify signaling bias. Molecular dynamics simulations reveal that the methylfuran group may stabilize hydrophobic interactions in receptor binding pockets, as seen in analogs with enhanced lipophilicity .

How do solvent and pH conditions affect its stability during in vitro assays?

Basic Research Question

Stability is pH-dependent: Under acidic conditions (pH < 4), protonation of the amine group reduces degradation, while alkaline conditions (pH > 8) accelerate oxidation of the furan ring. Stock solutions in DMSO should be stored at −20°C and used within 48 hours. LC-MS monitoring of degradation products (e.g., furan ring-opening derivatives) is recommended for long-term studies .

What computational tools predict its ADMET properties?

Advanced Research Question

SwissADME or ADMETLab 2.0 can estimate permeability (e.g., blood-brain barrier via logP), metabolic stability (CYP450 interactions), and toxicity (AMES test predictions). For instance, the methylfuran group may increase metabolic liability compared to unsubstituted furans, necessitating in vitro microsomal stability assays (e.g., human liver microsomes) .

How does its reactivity compare to structurally related indole-furan hybrids?

Advanced Research Question

Electron-donating groups on the furan (e.g., methyl) enhance nucleophilicity at the ethanamine linker, increasing susceptibility to electrophilic agents. Comparative studies with 2-(5-methoxy-1H-indol-3-yl) analogs show reduced oxidative stability due to furan’s lower aromatic resonance energy versus benzene .

Table 1: Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 268.34 g/mol | Calculated |

| logP (Octanol-Water) | 2.8 (Predicted via ChemAxon) | |

| Solubility (Water) | <1 mg/mL (Experimental) | |

| Melting Point | 158–162°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.